Chemical structure and molecular properties of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
Chemical structure and molecular properties of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
The following technical guide is structured to provide an in-depth analysis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2). This document is designed for research scientists and medicinal chemists, focusing on the molecule's structural properties, synthetic pathways, and utility as a pharmacophore in drug design.
Status: High-Value Chemical Intermediate / Pharmacophore Scaffold
CAS Registry Number: 381236-64-2
Molecular Formula:
Executive Summary
1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (also known as N-methyl-4-methoxy-3-methylbenzylamine ) is a secondary benzylamine derivative.[1] Unlike its phenethylamine analogs (e.g., PMMA) which possess significant psychotropic activity due to the two-carbon chain, this benzylamine congener primarily serves as a versatile building block in medicinal chemistry and flavor science.
Its significance lies in the 3-methyl substituent , which acts as a steric and lipophilic modulator, altering the binding kinetics and metabolic stability of the parent 4-methoxybenzylamine scaffold. This guide details its physicochemical profile, validated synthesis via reductive amination, and its application in Fragment-Based Drug Discovery (FBDD).
Chemical Architecture & Molecular Properties[2]
Structural Analysis
The molecule consists of a toluene core substituted with a methoxy group at the para position and an N-methylaminomethyl group at the ipso position relative to the toluene methyl.
-
Core Scaffold: Benzylamine (Ar-CH2-N).
-
Electronic Effects: The 4-methoxy group is a strong electron donor (resonance), increasing electron density in the ring. The 3-methyl group provides weak electron donation (induction) and significant steric bulk ortho to the methoxy group.
-
Conformational Lock: The 3-methyl group restricts the rotation of the methoxy group, potentially locking the molecule into a bioactive conformation preferred by certain receptors (e.g., GPCRs or taste receptors).
Figure 1: Structural connectivity and functional group interplay. The 3-methyl group sterically influences the adjacent methoxy group.
Physicochemical Profile
The following data represents a synthesis of calculated values and comparative analysis with the non-methylated analog (CAS 702-24-9).[1]
| Property | Value (Predicted/Exp) | Relevance to Drug Design |
| Molecular Weight | 165.23 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300).[1] |
| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability without high non-specific binding. |
| pKa (Base) | ~9.8 - 10.1 | Exists predominantly as a cation at physiological pH (7.4), favoring electrostatic interactions. |
| H-Bond Donors | 1 (NH) | Critical for directional binding in the receptor pocket.[1] |
| H-Bond Acceptors | 2 (N, O) | The methoxy oxygen is a weak acceptor; the amine nitrogen is a strong acceptor/donor. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Synthetic Methodology: Reductive Amination
The most robust and scalable route to CAS 381236-64-2 is the reductive amination of 4-methoxy-3-methylbenzaldehyde.[1] This "one-pot" protocol minimizes isolation steps and maximizes yield.
Reaction Scheme
The synthesis proceeds via the formation of an imine intermediate, which is selectively reduced in situ.
Figure 2: Reductive amination pathway. STAB = Sodium Triacetoxyborohydride.
Detailed Experimental Protocol
Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).
Reagents:
-
Precursor: 4-Methoxy-3-methylbenzaldehyde (Commercial availability: High).
-
Amine Source: Methylamine (2.0 M solution in THF or Methanol).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (
). STAB is preferred for fewer side reactions. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Workflow:
-
Imine Formation: In a dry round-bottom flask, dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in DCE. Add Methylamine (1.5 eq) and stir at Room Temperature (RT) for 30–60 minutes. Observation: Slight exotherm may occur.[2]
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM + 1%
) or LC-MS. -
Quench: Quench with saturated aqueous
. -
Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous
, and concentrate in vacuo. -
Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: DCM
10% MeOH/DCM). -
Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl (in dioxane/ether) to precipitate the hydrochloride salt for improved stability.
Applications in Drug Discovery
The "Magic Methyl" Effect
The 3-methyl group on this scaffold is a classic example of the "Magic Methyl" effect in medicinal chemistry. It serves two critical functions:
-
Metabolic Blocking: The 3-position is ortho to the electron-donating methoxy group. In the unsubstituted analog (4-methoxybenzylamine), this position is prone to oxidative metabolism (CYP450 hydroxylation). The methyl group sterically hinders this attack, potentially extending the half-life (
) of the molecule. -
Lipophilicity Modulation: The addition of the methyl group increases
by approximately 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability for CNS-targeted ligands.
Pharmacophore Utility
This molecule serves as a scaffold for:
-
Trace Amine-Associated Receptor (TAAR) Ligands: Benzylamines often show affinity for TAAR1, a target for antipsychotics and addiction therapeutics.
-
Taste Modulators: Patents (e.g., US8124121B2) indicate the utility of similar benzylamine derivatives as positive allosteric modulators (PAMs) for the T1R1/T1R3 umami receptor. The 3-methyl group enhances hydrophobic packing within the receptor's transmembrane domain.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: GHS07 (Warning).
-
Acute Toxicity: Harmful if swallowed (H302).
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling: Carry out all synthesis in a fume hood. The free base is likely volatile and may have a fishy/ammoniacal odor. Store as the hydrochloride salt to prevent oxidation and reduce volatility.
References
-
Synthesis & Properties: PubChem Compound Summary for CID 90766 (PMMA analogs) and CID 485407 (4-Methoxy-N-methylbenzylamine). National Center for Biotechnology Information. Link
-
Flavor Modulation Applications: Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.[3][4] U.S. Patent US8124121B2. (Describes reductive amination of 4-methoxy-3-methylbenzaldehyde). Link
- Metabolic Stability Principles:The "Magic Methyl" Effect on Binding Affinity and Metabolic Stability. Journal of Medicinal Chemistry.
-
Precursor Availability: 4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4).[1][5] GuideChem/ChemicalBook Supplier Databases. Link
Sources
- 1. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3962221A - Preparation of disperse bisanil dyes derived from diaminomaleonitrile - Google Patents [patents.google.com]
- 3. CA2900181C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 4. US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]

